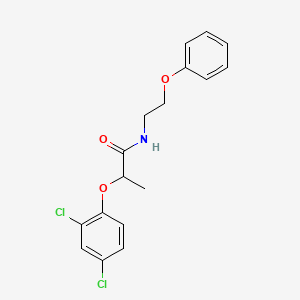

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)propanamide

Description

2-(2,4-Dichlorophenoxy)-N-(2-phenoxyethyl)propanamide is a synthetic phenoxyacetamide derivative characterized by a 2,4-dichlorophenoxy group linked to a propanamide backbone and an N-(2-phenoxyethyl) substituent. The compound’s core structure allows for versatile modifications, enabling structure-activity relationship (SAR) investigations .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3/c1-12(23-16-8-7-13(18)11-15(16)19)17(21)20-9-10-22-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUINCYLSBZDVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)propanamide typically involves the reaction of 2,4-dichlorophenol with 2-phenoxyethylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)propylamine.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests it may exhibit:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, suggesting potential for further development as anticancer agents .

- Anti-inflammatory Effects : The dichlorophenoxy group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has indicated that related compounds can modulate inflammatory pathways, providing a basis for further exploration of this compound's effects .

Agricultural Applications

The herbicidal properties of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)propanamide are noteworthy:

- Herbicide Development : Its structure suggests efficacy in controlling broadleaf weeds, similar to other phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid. Studies have shown that such compounds can effectively inhibit plant growth by disrupting hormonal balance within target species .

- Environmental Impact Studies : Research on the environmental persistence and degradation of this compound is essential for assessing its ecological safety when used as an herbicide. Understanding its breakdown products and their effects on non-target organisms is crucial for sustainable agricultural practices.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in N-Substituents

Modifications to the N-substituent significantly influence physicochemical properties and bioactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Fluorine substituents (e.g., 4-fluorobenzyl in MBX 1642) enhance stability and may improve binding affinity to biological targets .

- Steric Effects : Bulky substituents like cyclopropyl reduce yields (e.g., 27i, 52% yield) due to synthetic challenges .

- Stereochemistry : Enantiomers (e.g., (R)-27b) show distinct melting points and purity, suggesting stereoselective interactions .

Functional Group Additions

Incorporation of carboxy, thiourea, or heterocyclic groups modulates activity:

Key Observations :

Substituent Effects on Herbicidal Activity

Phenoxyacetamides are often designed as auxin analogs. Comparisons with classical herbicides:

Key Observations :

Physicochemical and Spectral Properties

Key Observations :

- Polarity: Higher Rf values (e.g., 27m, Rf 0.70) correlate with non-polar substituents like cyano groups .

- Spectral Signatures : Distinct $ ^1 \text{H-NMR} $ shifts for methyl (δ 1.64) and aromatic protons confirm structural integrity .

Biological Activity

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)propanamide, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention for its biological activity, particularly in agricultural and pharmacological contexts. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Overview

The compound's structure includes a dichlorophenoxy group, which is known for its herbicidal properties. The presence of the phenoxyethyl moiety enhances its solubility and bioactivity.

The primary mechanism of action for this compound is thought to be related to its similarity to auxins, plant hormones that regulate growth. This similarity allows the compound to interfere with normal plant growth processes, leading to herbicidal effects. Specifically, it mimics the action of auxins by binding to auxin receptors in plants, disrupting normal hormonal signaling pathways.

Toxicological Profile

Research indicates that exposure to 2,4-D and its derivatives can lead to various health effects in both humans and animals. Key findings include:

- Hematological Effects : Studies have shown that exposure can lead to decreased platelet counts and anemia in animal models .

- Renal and Hepatic Toxicity : Animal studies have reported kidney damage and liver histopathology at high doses . The kidney appears to be the most sensitive organ affected by the compound.

- Endocrine Disruption : There is evidence of altered thyroid hormone levels following exposure, suggesting potential endocrine-disrupting effects .

Data Table: Summary of Toxicological Findings

Case Study 1: Occupational Exposure

A study involving agricultural workers exposed to 2,4-D revealed significant health issues including respiratory distress and neurological symptoms. This case highlighted the acute toxicity associated with high-level exposure during herbicide application .

Case Study 2: Environmental Impact

Research on the environmental persistence of this compound showed that it could contaminate water sources, leading to bioaccumulation in aquatic organisms. The study emphasized the need for monitoring and regulation due to potential ecological impacts .

Q & A

Q. What are the standard synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)propanamide, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

- Step 1 : React 2,4-dichlorophenol with propanoyl chloride in the presence of a base (e.g., triethylamine) to form 2-(2,4-dichlorophenoxy)propanoyl chloride.

- Step 2 : Couple the intermediate with 2-phenoxyethylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen.

- Optimization : Yields (>75%) are achieved by maintaining low temperatures (0–5°C) during acylation and using excess amine (1.2–1.5 equivalents) .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol removes unreacted starting materials .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most effective?

Key techniques include:

Q. What are the preliminary biological screening approaches for this compound?

- In vitro assays :

- Antifungal/Cytotoxicity : Test against Candida albicans (MIC ≤ 25 µg/mL) or MCF-7 cancer cells (IC₅₀ via MTT assay) .

- Enzyme Inhibition : Evaluate binding to cytochrome P450 isoforms using fluorometric substrates .

- Controls : Include reference compounds (e.g., fluconazole for antifungal studies) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Variable Substituents : Systematically modify the dichlorophenoxy group (e.g., replace Cl with Br or CF₃) to assess electronic effects on antifungal potency .

- Amide Linker Optimization : Replace the propanamide moiety with thioamide or urea groups to test hydrogen-bonding interactions .

- Pharmacokinetic Profiling : Measure logP (octanol/water) to correlate lipophilicity with cellular uptake. Values >3.5 suggest improved membrane permeability .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to C. albicans lanosterol 14α-demethylase (PDB: 5TZ1). Focus on hydrophobic interactions between dichlorophenoxy groups and the enzyme’s heme pocket .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD values <2.0 Å indicate stable complexes .

Q. How to resolve contradictions in reported biological activity data across studies?

- Variable Conditions : Discrepancies in MIC values may arise from differences in fungal strain susceptibility or culture media pH. Standardize protocols using CLSI guidelines .

- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tests (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.